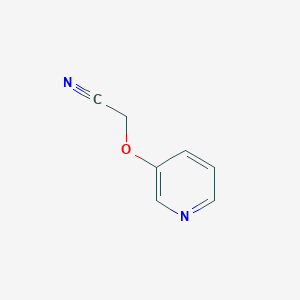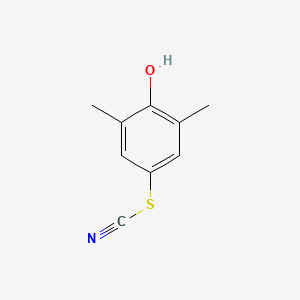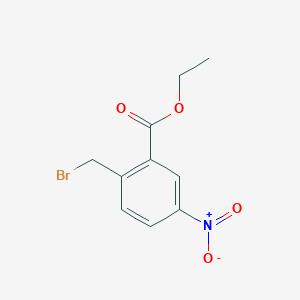
Sapropterin Dihydrochloride;Tetrahydrobiopterin Dihydrochloride, R-THBP Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sapropterin Dihydrochloride;Tetrahydrobiopterin Dihydrochloride, R-THBP Dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sapropterin Dihydrochloride;Tetrahydrobiopterin Dihydrochloride, R-THBP Dihydrochloride typically involves multiple steps, including the formation of key intermediates and the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the use of glycine Schiff base complexes in asymmetric synthesis . The reaction conditions often require precise temperature control and the use of specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Sapropterin Dihydrochloride;Tetrahydrobiopterin Dihydrochloride, R-THBP Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic environments, while reduction reactions often need anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Sapropterin Dihydrochloride;Tetrahydrobiopterin Dihydrochloride, R-THBP Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Sapropterin Dihydrochloride;Tetrahydrobiopterin Dihydrochloride, R-THBP Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways . The stereochemistry of the compound is crucial for its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: This compound shares similar stereochemical features and is used in the treatment of depression and anxiety disorders.
(1R,2S)-1-Amino-2-indanol: Another compound with similar stereochemistry, used in the synthesis of HIV-1 protease inhibitors.
Uniqueness
Sapropterin Dihydrochloride;Tetrahydrobiopterin Dihydrochloride, R-THBP Dihydrochloride is unique due to its specific pteridine structure, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propiedades
Fórmula molecular |
C9H17Cl2N5O3 |
|---|---|
Peso molecular |
314.17 g/mol |
Nombre IUPAC |
2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one;dihydrochloride |
InChI |
InChI=1S/C9H15N5O3.2ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;;/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);2*1H |
Clave InChI |
RKSUYBCOVNCALL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B8791648.png)


![tert-Butyl 8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B8791665.png)








![9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B8791737.png)
